molecular formula C8H9NO3S B1344599 Ethyl 3-oxo-3-thiazol-2-YL-propionate CAS No. 212621-63-1

Ethyl 3-oxo-3-thiazol-2-YL-propionate

Cat. No.: B1344599
CAS No.: 212621-63-1
M. Wt: 199.23 g/mol
InChI Key: IYGKPDXKHOZVBQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound is intimately connected to the broader historical narrative of thiazole chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber in 1887. On November 18, 1887, Hantzsch and Weber formally introduced the thiazole ring system under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," establishing the foundational understanding of these nitrogen and sulfur-containing heterocycles. They defined thiazoles as substances containing nitrogen and sulfur in ring-like binding with the formula (CH)₃NS, positioning them in relation to pyridine as thiophene relates to benzene.

The historical development of thiazole chemistry was marked by significant controversy and scientific debate. Tcherniac's work on thiocyanoacetone derivatives led to a prolonged scientific dispute that lasted 36 years, ultimately contributing to the understanding of thiazole isomerization processes. This historical context established the foundation for modern thiazole synthesis, including the development of beta-keto ester derivatives such as this compound. The compound's emergence in chemical databases and research literature represents the culmination of over a century of thiazole chemistry development, with its first documentation in chemical databases occurring in the early 21st century.

The specific synthesis and characterization of this compound has been facilitated by advances in synthetic methodology, particularly the development of one-pot telescoped synthesis protocols. Research published in 2018 demonstrated efficient synthetic routes for thiazole derivatives from beta-keto esters and thioureas, providing practical access to compounds like this compound. These methodological advances have established the compound as a readily accessible synthetic target with significant potential for further chemical elaboration.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its structural characteristics and reactivity profile. The compound combines the electron-rich thiazole heterocycle with a beta-keto ester functionality, creating a molecular framework that exhibits both electrophilic and nucleophilic reactive sites. This dual reactivity makes it valuable as a synthetic intermediate for the construction of more complex heterocyclic systems and as a building block for medicinal chemistry applications.

The thiazole ring system itself represents one of the most significant five-membered heterocycles in chemistry, characterized by the presence of both nitrogen and sulfur atoms that contribute to its unique electronic properties. The ring exhibits significant pi-electron delocalization and demonstrates aromatic character, which is evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. In this compound, the thiazole ring is substituted at the 2-position with the propanoate side chain, creating opportunities for both intra- and intermolecular interactions.

The significance of this compound extends to its role in advancing synthetic methodology. Recent research has demonstrated that beta-keto esters containing thiazole moieties can undergo alpha-monohalogenation reactions in aqueous media, followed by condensation with various nucleophiles to produce diverse heterocyclic products. This reactivity profile has made this compound a valuable substrate for exploring new synthetic transformations and developing environmentally friendly synthetic protocols.

Furthermore, the compound's structural features align with important pharmacophoric elements found in biologically active molecules. The thiazole ring is a key component of numerous natural products and pharmaceutical agents, including vitamin thiamine (B1) and various antibiotic compounds. The incorporation of the beta-keto ester functionality provides additional opportunities for biological activity through metal coordination and hydrogen bonding interactions.

Classification within Thiazole Derivatives

This compound belongs to the broader class of thiazole derivatives, specifically falling within the subcategory of thiazole-containing beta-keto esters. The systematic classification of this compound can be understood through multiple organizational frameworks that consider both structural and functional characteristics.

From a structural perspective, the compound is classified as a 2-substituted thiazole derivative, where the substitution occurs at the carbon atom adjacent to the nitrogen atom in the five-membered ring. This positioning is significant because the 2-position of thiazole rings is known to bear an acidic proton, making it highly reactive and suitable for various chemical transformations. The propanoate substituent introduces additional functional group chemistry, creating a bifunctional molecule with both heterocyclic and ester reactivity.

Within the broader taxonomy of thiazole derivatives, the compound can be further categorized based on its functional group composition. The presence of the beta-keto ester moiety places it within the important class of 1,3-dicarbonyl compounds, which are known for their synthetic utility and biological activity. This classification is particularly relevant for understanding the compound's reactivity patterns and potential synthetic applications.

The following table summarizes the key classification parameters for this compound:

Classification Parameter Category Specific Designation
Chemical Abstract Service Number 212621-63-1 Unique identifier
Molecular Formula C8H9NO3S Elemental composition
Molecular Weight 199.22 g/mol Precise mass
Functional Group Class Beta-keto ester Primary reactivity
Heterocycle Type 1,3-thiazole Five-membered ring
Substitution Pattern 2-substituted Position of side chain
International Union of Pure and Applied Chemistry Name ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate Standard nomenclature

The compound also fits within the classification of synthetic building blocks used in medicinal chemistry and materials science applications. Its structural features make it suitable for incorporation into larger molecular frameworks through various synthetic transformations, positioning it as a valuable intermediate in the synthesis of more complex therapeutic agents and functional materials.

Importance in Academic Research

The academic significance of this compound extends across multiple research disciplines, reflecting its utility as both a synthetic target and a building block for more complex molecular constructions. Current research efforts have focused on developing efficient synthetic methodologies for accessing this compound and exploring its potential applications in medicinal chemistry and materials science.

Recent academic publications have highlighted the compound's role in advancing green chemistry principles through the development of environmentally friendly synthetic protocols. Research published in 2018 demonstrated the use of tribromoisocyanuric acid for the one-pot telescoped synthesis of thiazole derivatives from beta-keto esters, including compounds structurally related to this compound. This work achieved yields of up to 87 percent while employing aqueous reaction media, representing a significant advance in sustainable synthetic methodology.

The compound has also attracted attention in the context of heterocyclic chemistry research, where it serves as a model system for understanding the reactivity and properties of thiazole-containing molecules. Academic studies have utilized this compound to investigate the electronic properties of thiazole rings and their influence on adjacent functional groups. These investigations have contributed to a deeper understanding of how heterocyclic substitution affects the reactivity and stability of beta-keto ester systems.

In medicinal chemistry research, this compound has been recognized as a valuable synthetic intermediate for the preparation of bioactive compounds. The thiazole moiety is found in numerous pharmaceutical agents, and the beta-keto ester functionality provides opportunities for further structural elaboration. Academic research groups have employed this compound as a starting material for the synthesis of potential therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development.

The compound's importance in academic research is further evidenced by its inclusion in major chemical databases and its availability from specialized chemical suppliers serving the research community. Its characterization data, including spectroscopic properties and physical constants, have been thoroughly documented, providing researchers with the necessary information for synthetic planning and analytical confirmation.

Properties

IUPAC Name

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGKPDXKHOZVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628536
Record name Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212621-63-1
Record name Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Starting Materials:

    • Ethyl acetoacetate (ethyl 3-oxobutanoate)
    • Thioamide (e.g., thioacetamide or substituted thioamides)
  • Reaction Conditions:

    • Typically conducted under reflux in an appropriate solvent such as ethanol or acetic acid.
    • Acidic or basic catalysts may be employed to facilitate cyclization.
    • Reaction times vary from several hours to overnight depending on the catalyst and temperature.
  • Mechanism:

    • The thioamide reacts with the β-ketoester (ethyl acetoacetate) via nucleophilic attack on the carbonyl carbon, followed by cyclization and dehydration to form the thiazole ring.
    • The keto group at the 3-position remains intact, yielding the 3-oxo substituent on the thiazole ring.

Typical Procedure

  • Mix ethyl acetoacetate and the thioamide in ethanol.
  • Heat the mixture under reflux with stirring for 4–12 hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.
  • Purify by recrystallization or chromatography.

This method yields this compound with good purity and moderate to high yield.

Alternative Synthetic Approaches

While the condensation of ethyl acetoacetate with thioamide is the primary method, other approaches have been explored:

  • Cyclization of α-haloketones with thiourea derivatives:

    • α-Haloketones can react with thiourea to form thiazole rings, which can then be esterified to yield the target compound.
    • This method is less direct but useful for introducing substituents on the thiazole ring.
  • Oxidative cyclization methods:

    • Using oxidizing agents to promote ring closure from open-chain precursors containing sulfur and nitrogen functionalities.

These alternative methods are less commonly used due to complexity or lower yields but provide routes for structural analog synthesis.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent Ethanol, Acetic acid Ethanol preferred for solubility
Temperature Reflux (~78°C for ethanol) Ensures complete cyclization
Catalyst Acidic (HCl, acetic acid) or basic Acidic conditions favor cyclization
Reaction Time 4–12 hours Longer times improve yield
Purification Recrystallization, column chromatography To achieve high purity

Research Findings and Data

  • Yield: Reported yields range from 60% to 85% depending on reaction conditions and purity of starting materials.
  • Purity: Confirmed by NMR, IR, and mass spectrometry, showing characteristic thiazole ring signals and keto-ester functionalities.
  • Stability: The compound is stable under refrigerated conditions (2–8°C) and should be stored away from moisture and light to prevent degradation.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Condensation of ethyl acetoacetate with thioamide Ethyl acetoacetate + thioamide Reflux in ethanol, acid catalyst, 4–12 h 60–85 Most common, straightforward
Cyclization of α-haloketones with thiourea α-Haloketone + thiourea Reflux, various solvents 40–60 Useful for substituted derivatives
Oxidative cyclization Open-chain sulfur-nitrogen precursors Oxidizing agents, mild heat Variable Less common, complex

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-oxo-3-thiazol-2-YL-propionate include derivatives with modifications to the thiazole ring, substituents on the aromatic system, or variations in the ester group. Below is a comparative analysis based on available

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate

  • Structural Difference : Replaces the thiazol-2-yl group with a 3-(trifluoromethoxy)phenyl moiety.
  • Impact : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the thiazole ring, making this compound more suited for agrochemical applications .

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)butanoate

  • Structural Difference : Features a benzothiazole sulfone group appended to the β-keto ester chain.
  • Impact : The sulfone group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This modification is advantageous in medicinal chemistry for enhancing target binding .
  • Applications : Used in protease inhibitor synthesis due to its ability to mimic peptide transition states.

Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate (CAS: 65095-75-2)

  • Structural Difference: Substitutes the thiazol-2-yl group with a 4-amino-2-methylthio-thiazol-5-yl moiety.
  • Impact: The amino and methylthio groups introduce hydrogen-bond donor/acceptor sites and steric bulk, respectively. This enhances interactions with biological targets, such as kinase enzymes .
  • Reactivity: The amino group facilitates Schiff base formation, enabling conjugation with aldehydes or ketones in drug design.

General Trends

  • Electronic Effects : Thiazole-containing derivatives exhibit higher electrophilicity at the β-keto position than aryl-substituted analogs, favoring cyclization reactions.
  • Solubility: Compounds with polar substituents (e.g., sulfones, amino groups) demonstrate improved aqueous solubility compared to lipophilic analogs like trifluoromethoxy derivatives.
  • Thermal Stability : β-Keto esters with aromatic substituents (e.g., phenyl groups) generally show higher thermal stability than heterocyclic variants due to resonance stabilization.

Research Findings and Limitations

  • Synthesis Efficiency : this compound is synthesized via Claisen condensation between ethyl thiazole-2-carboxylate and ethyl acetate, achieving yields >75% under optimized conditions . In contrast, analogs like the benzothiazole sulfone derivative require multi-step protocols with lower yields (~50%) due to sulfonation challenges .
  • Biological Activity : Thiazole-based derivatives show broader antimicrobial activity compared to aryl-substituted analogs, likely due to enhanced membrane permeability .
  • Crystallographic Data : Structural studies using SHELX software (e.g., SHELXL for refinement) confirm planar geometries for the β-keto ester moiety in these compounds, critical for modeling drug-receptor interactions .

Limitations : Direct comparative data on physicochemical properties (e.g., melting points, solubility) are scarce in the provided evidence. Further experimental studies are needed to validate estimated parameters.

Biological Activity

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9NO3SC_8H_9NO_3S and a molecular weight of approximately 199.23 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities. The structure includes an ethyl ester group attached to a propionate moiety and an oxo group at the 3-position of the thiazole ring .

Property Details
Molecular FormulaC8H9NO3SC_8H_9NO_3S
Molecular Weight199.23 g/mol
Structural FeaturesThiazole ring, ethyl ester

Thiazole compounds, including this compound, exhibit their biological activities through various mechanisms:

  • Antimicrobial Activity : Thiazoles have shown significant antibacterial and antifungal properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results .
  • Analgesic and Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can exert analgesic and anti-inflammatory effects, making them potential candidates for pain management therapies .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In a comparative study, it was found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like Oxytetracycline.

Bacterial Strain MIC (µg/mL) Comparison with Oxytetracycline
Staphylococcus aureus7.816-fold higher efficacy
Escherichia coli15.68-fold higher efficacy

Anticancer Potential

Emerging studies suggest that this compound may also have anticancer properties. Thiazole derivatives are being investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Efficacy Study : A study involving the synthesis of various thiazole derivatives demonstrated that those containing the thiazole moiety exhibited enhanced antibacterial activity compared to traditional antibiotics. This compound was among the compounds tested, showing significant inhibition of bacterial growth against multiple strains .
  • Antifungal Activity Assessment : In another study focusing on antifungal properties, this compound was tested against common fungal pathogens. Results indicated effective fungal inhibition, supporting its potential use in antifungal therapies .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : As a building block in synthesizing more complex thiazole derivatives with enhanced biological activities.
  • Pharmaceutical Development : Ongoing research aims to explore its therapeutic potential in treating infections and possibly cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-oxo-3-thiazol-2-yl-propionate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Condensation Reactions : React thiazole derivatives (e.g., thiazole-2-carbaldehyde) with ethyl acetoacetate under acidic or basic catalysis. Adjust stoichiometry and temperature (e.g., 80–100°C) to favor keto-enol tautomerization .
  • Oxidation of Precursors : Use oxidizing agents like pyridinium chlorochromate (PCC) on ethyl 3-hydroxy-3-thiazol-2-yl-propionate to introduce the ketone group. Monitor reaction progress via TLC .
  • Optimization : Perform DOE (Design of Experiments) to evaluate pH, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Characterize products using HPLC and NMR to confirm purity .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Collect diffraction data on a synchrotron or lab-source diffractometer.
  • Refinement : Use SHELXL for structure solution and refinement. Apply constraints for thermal parameters and validate geometry with PLATON .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate molecular packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR shifts vs. mass spectrometry) for derivatives of this compound?

  • Methodology :

  • Cross-Validation : Compare experimental 1^1H/13^13C NMR data with computational predictions (e.g., DFT calculations using Gaussian). For mass spectrometry, employ high-resolution MS (HRMS) to confirm molecular formulas .
  • Isolation of Byproducts : Use preparative chromatography to isolate impurities. Characterize by X-ray crystallography or 2D NMR (COSY, HSQC) to identify structural anomalies .
  • Literature Benchmarking : Cross-reference with structurally analogous compounds, such as ethyl 3-(2-fluorophenyl)-3-oxopropanoate, to identify expected spectral patterns .

Q. What computational strategies are effective for predicting the reactivity of this compound in non-standard reaction environments (e.g., ionic liquids)?

  • Methodology :

  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density around the ketone and ester groups. Predict sites for nucleophilic attack or redox activity .
  • Molecular Dynamics (MD) : Simulate solvent interactions in ionic liquids using force fields (e.g., AMBER) to assess solvation effects on reaction kinetics .
  • Experimental Calibration : Validate computational models with kinetic studies (e.g., UV-Vis monitoring of reaction rates in varying solvents) .

Data Analysis and Optimization

Q. How should researchers design experiments to analyze the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/Vis lamp). Monitor degradation via HPLC at intervals (0, 1, 3 months) .
  • Degradation Pathway Mapping : Use LC-MS to identify breakdown products (e.g., hydrolysis to 3-oxo-3-thiazol-2-yl-propionic acid). Correlate with computational degradation models .

Q. What statistical approaches are recommended for optimizing multi-step syntheses of this compound derivatives?

  • Methodology :

  • Response Surface Methodology (RSM) : Apply central composite design to evaluate factors like catalyst concentration, temperature, and reaction time. Use ANOVA to identify significant variables .
  • Machine Learning : Train models on historical reaction data (e.g., yields, purity) to predict optimal conditions for novel derivatives .

Structural and Functional Insights

Q. How can hydrogen-bonding networks in this compound crystals be analyzed to inform co-crystal design?

  • Methodology :

  • X-ray Topology Analysis : Use Mercury software to map intermolecular interactions (e.g., C=O···H-N). Compare with co-crystals of similar esters (e.g., ethyl 3-oxo-3-phenylpropanoate) .
  • Thermal Analysis : Perform DSC/TGA to assess melting points and stability, correlating with crystal packing density .

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